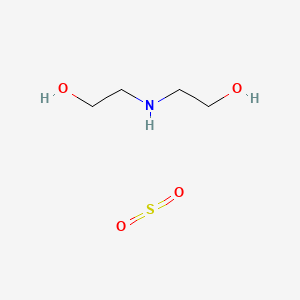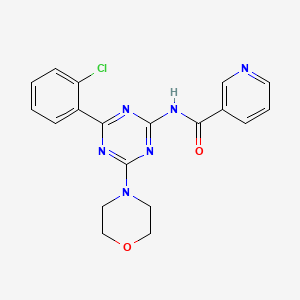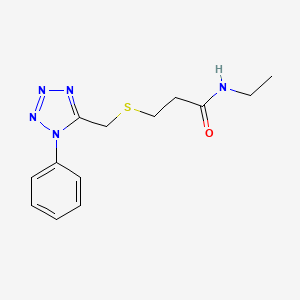
Sulfoquinovosyl diglyceride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoquinovosyldiacylglycerol (SQDG) is a sulfur-containing but phosphorus-free lipid found in many photosynthetic organisms, including plants, algae, and cyanobacteria . It is a major component of the thylakoid membrane in chloroplasts, playing a crucial role in photosynthesis . The structure of SQDG consists of a sulfoquinovose head group linked to a diacylglycerol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SQDG involves a two-step process. First, UDP-glucose and sulfite are combined by UDP-sulfoquinovose synthase (SQD1) to produce UDP-sulfoquinovose . In the second step, the sulfoquinovose portion of UDP-sulfoquinovose is transferred to diacylglycerol by the glycosyltransferase SQDG synthase, forming SQDG . This process can be carried out under controlled laboratory conditions to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of SQDG typically involves the extraction from natural sources such as cyanobacteria, algae, and plants. The extraction process includes cell lysis, lipid extraction using organic solvents, and purification through chromatographic techniques . Advances in biotechnology have also enabled the production of SQDG through genetically engineered microorganisms that can produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
SQDG undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
Reduction: Reduction of SQDG can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving SQDG often use nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SQDG can lead to the formation of sulfoquinovose derivatives, while reduction can yield diacylglycerol and sulfoquinovose .
Scientific Research Applications
SQDG has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of SQDG involves its interaction with membrane proteins and its role in maintaining the structural integrity of the thylakoid membrane . SQDG molecules are closely associated with certain membrane proteins, providing stability and protection against environmental stress . Additionally, SQDG inhibits viral development by interfering with the activity of DNA-polymerase and reverse transcriptase .
Comparison with Similar Compounds
Similar Compounds
Phosphatidylglycerol (PG): Another major lipid in the thylakoid membrane, essential for growth and photosynthesis.
Monogalactosyldiacylglycerol (MGDG): A neutral lipid that constitutes the bulk of the thylakoid membrane.
Digalactosyldiacylglycerol (DGDG): Another neutral lipid found in the thylakoid membrane.
Uniqueness of SQDG
SQDG is unique due to its sulfur-containing head group, which distinguishes it from other thylakoid lipids that typically contain phosphorus . This unique structure allows SQDG to play a specific role in photosynthesis and membrane stability, particularly under phosphate-deficient conditions .
Properties
CAS No. |
207976-87-2 |
|---|---|
Molecular Formula |
C45H76O12S |
Molecular Weight |
841.1 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6S)-6-[2-hexadecanoyloxy-3-[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxypropoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C45H76O12S/c1-3-5-7-9-11-13-15-17-18-19-20-22-23-25-27-29-31-33-40(46)54-35-38(36-55-45-44(50)43(49)42(48)39(57-45)37-58(51,52)53)56-41(47)34-32-30-28-26-24-21-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20,22,25,27,38-39,42-45,48-50H,3-4,6,8-10,12,14-16,19,21,23-24,26,28-37H2,1-2H3,(H,51,52,53)/b7-5+,13-11+,18-17+,22-20+,27-25+/t38?,39-,42-,43+,44-,45+/m1/s1 |
InChI Key |
IIDPUWZBYVLQEU-GMJMQRIKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)COC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


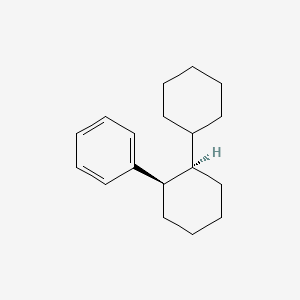
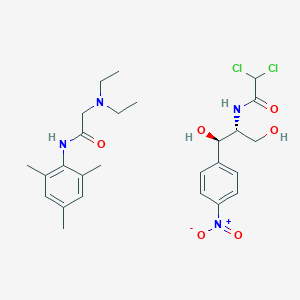
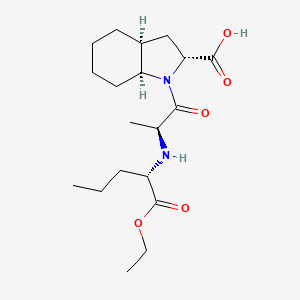
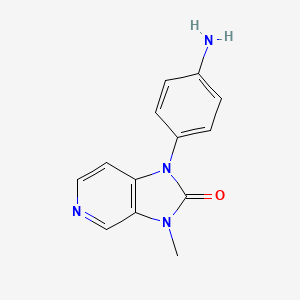
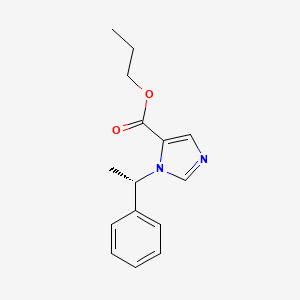
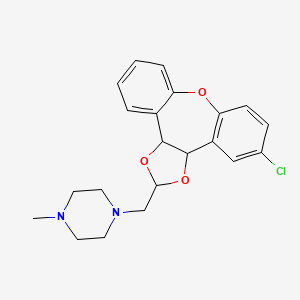
![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
